![molecular formula C13H7BrO2S B2433185 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one CAS No. 39730-46-6](/img/structure/B2433185.png)
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one
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Overview
Description
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a bromine atom at the 6-position and a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of thiophene and a brominated chromenone under palladium catalysis . The reaction conditions generally include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The thiophene ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted chromenone derivative.
Scientific Research Applications
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one in biological systems involves its interaction with specific molecular targets. The bromine and thiophene substituents can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The chromenone core can interact with nucleic acids or other biomolecules, influencing cellular processes such as apoptosis or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)-4H-chromen-4-one: Lacks the bromine substituent, which may result in different reactivity and biological activity.
6-chloro-2-(thiophen-2-yl)-4H-chromen-4-one: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
6-bromo-2-(furan-2-yl)-4H-chromen-4-one: Replacement of the thiophene ring with a furan ring can affect the compound’s stability and interactions with biological targets.
Uniqueness
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to the presence of both bromine and thiophene substituents, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts.
Properties
IUPAC Name |
6-bromo-2-thiophen-2-ylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZPACGNTUDSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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